molecular formula C30H52O B091755 (4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol CAS No. 18671-57-3

(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol

Cat. No.: B091755
CAS No.: 18671-57-3
M. Wt: 428.7 g/mol
InChI Key: RYHFAMWSYGRMTM-OYJDITGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol is a bioactive compound identified in various plant extracts, including Stevia rebaudiana. It is known for its antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol can be synthesized from 2,3-oxidosqualene through a biocatalytic process involving cycloartenol synthase . This enzyme facilitates the conversion of (S)-squalene-2,3-epoxide to epiputranjivol under specific conditions.

Industrial Production Methods

Industrial production of epiputranjivol typically involves extraction from plant sources such as Stevia rebaudiana. The essential oil is extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound .

Chemical Reactions Analysis

Types of Reactions

(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving epiputranjivol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled temperature and pH conditions.

Major Products Formed

The major products formed from the reactions of epiputranjivol depend on the specific reagents and conditions used. For example, oxidation may yield epiputranjivol oxide, while reduction may produce epiputranjivol alcohol.

Mechanism of Action

(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol

This compound is unique due to its specific molecular structure and potent antioxidant activity.

Properties

CAS No.

18671-57-3

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol

InChI

InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

RYHFAMWSYGRMTM-OYJDITGBSA-N

SMILES

CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C

Canonical SMILES

CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.